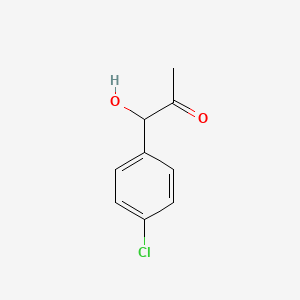
1-(4-Chlorophenyl)-1-hydroxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via an aldol condensation followed by dehydration and reduction steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1-hydroxypropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-hydroxypropan-1-one
- 1-(4-Chlorophenyl)-1-hydroxybutan-2-one
- 1-(4-Chlorophenyl)-1-hydroxyethan-2-one
Uniqueness: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity in various applications.
Eigenschaften
CAS-Nummer |
33266-96-5 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 |
InChI-Schlüssel |
FGDWKJQEZLTPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


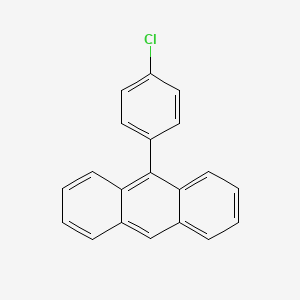
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
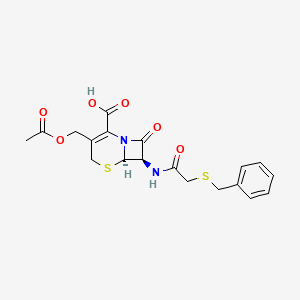
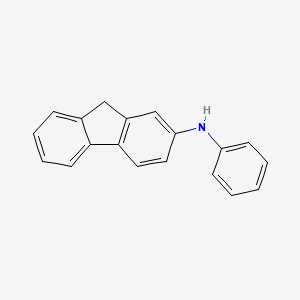
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
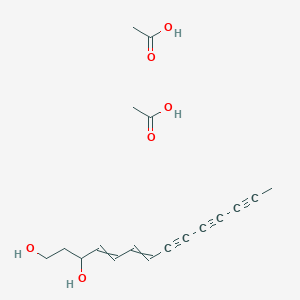
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

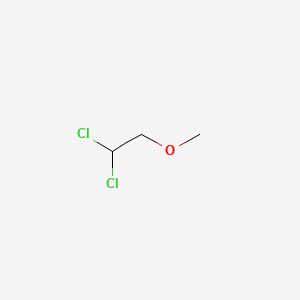
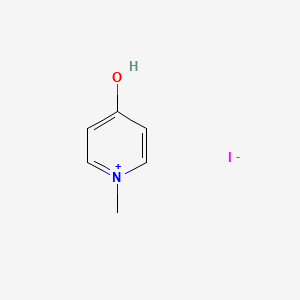
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

